Bis(trifluoromethyl) sulfide

Dielectric gas High-voltage insulation SF₆ replacement

Bis(trifluoromethyl) sulfide (CF₃SCF₃, CAS 371-78-8) is a perfluorinated dialkyl thioether first reported in 1952. It exists as a gas under ambient conditions (boiling point ca.

Molecular Formula C2F6S
Molecular Weight 170.08 g/mol
CAS No. 371-78-8
Cat. No. B13419300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trifluoromethyl) sulfide
CAS371-78-8
Molecular FormulaC2F6S
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESC(F)(F)(F)SC(F)(F)F
InChIInChI=1S/C2F6S/c3-1(4,5)9-2(6,7)8
InChIKeyOFHCXWMZXQBQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trifluoromethyl) Sulfide (CAS 371-78-8) — Procurement-Relevant Physical, Dielectric, and Environmental Profile


Bis(trifluoromethyl) sulfide (CF₃SCF₃, CAS 371-78-8) is a perfluorinated dialkyl thioether first reported in 1952 [1]. It exists as a gas under ambient conditions (boiling point ca. −22 °C) and has a molecular weight of 170.08 g·mol⁻¹ [1]. The compound has drawn systematic attention as a candidate dielectric replacement gas for sulfur hexafluoride (SF₆) as well as a refrigerant fluid component, owing to its electronegative character and fluorine-rich molecular architecture [2]. Its ionization energy has been determined by electron impact (11.28 ± 0.04 eV) and photoelectron spectroscopy (11.11 ± 0.03 eV) [3]. These properties collectively position CF₃SCF₃ at the intersection of high-voltage electrical engineering, fluorinated refrigerant formulation, and atmospheric chemistry research.

Why Generic Substitution Fails for Bis(trifluoromethyl) Sulfide — Comparator-Defined Differentiation


The perfluorinated thioether class spans a wide range of boiling points, dielectric strengths, and atmospheric lifetimes. Two closely related molecules — difluoromethyl(trifluoromethyl)sulfide (CHF₂SCF₃) and bis(trifluoromethyl) disulfide (CF₃SSCF₃) — illustrate the extent of this variability. CHF₂SCF₃ boils at +1.0 °C, fully 21 °C higher than CF₃SCF₃ (−20.0 °C), nullifying the latter’s advantage as a low-boiling refrigerant blend component [1]. The disulfide CF₃SSCF₃ is a volatile liquid (boiling point ≈35 °C) with distinct pulmonary toxicity characteristics, making it unsuitable for dielectric gas applications where the gaseous sulfide is operational [2]. Even the well-known SF₆ benchmark differs fundamentally in atmospheric reactivity: CF₃SCF₃ reacts with OH radicals four orders of magnitude more slowly than dimethyl sulfide (CH₃SCH₃), leading to a predicted atmospheric lifetime of ~300 years and a global warming potential around 14,000 [3]. These quantitative divergences make simple within-class interchange impossible without compromising performance, safety, or environmental compliance.

Product-Specific Quantitative Evidence Guide for Bis(trifluoromethyl) Sulfide — Head-to-Head Comparator Data


Dielectric Breakdown Strength: CF₃SCF₃ vs. SF₆ in Uniform Field

Bis(trifluoromethyl) sulfide exhibits a uniform-field breakdown strength 1.35 times that of sulfur hexafluoride (SF₆), the incumbent dielectric gas in high-voltage power equipment [1]. This ratio was determined under comparable uniform-field test conditions, positioning CF₃SCF₃ as a higher-strength alternative to SF₆ for gas-insulated switchgear and transmission lines. A separate patent disclosure confirms that bis(trifluoromethyl) sulfide has higher dielectric strength than SF₆ when used alone, and that it increases the dielectric strength of SF₆ when used in blends [2].

Dielectric gas High-voltage insulation SF₆ replacement

Atmospheric OH Radical Reactivity: CF₃SCF₃ vs. CH₃SCH₃ — Four Orders of Magnitude Difference

The room-temperature rate coefficient for the CF₃SCF₃ + OH reaction is four orders of magnitude lower than that for the CH₃SCH₃ + OH reaction, as determined by high-level ab initio quantum chemical calculations [1]. The CH₃SCH₃ + OH reaction proceeds via a stable van der Waals complex (binding energy 9.1 kcal/mol) and multiple H-abstraction paths, whereas CF₃SCF₃ reacts through shallow wells (0.7 kcal/mol) with no H-abstraction mechanism available, leading to endothermic S–C bond fission. The resulting atmospheric lifetime of CF₃SCF₃ is approximately 300 years, compared to the much shorter lifetime of CH₃SCH₃ (on the order of days to weeks).

Atmospheric chemistry Greenhouse gas lifetime Ab initio kinetics

Global Warming Potential: CF₃SCF₃ (GWP ~14,000) vs. SF₆ (GWP ~23,500) — Ab Initio Prediction

Based on ab initio quantum chemical calculations of the CF₃SCF₃ + OH reaction kinetics and radiative efficiency (0.463 W·m⁻²·ppb⁻¹), the 100-year global warming potential (GWP₁₀₀) of CF₃SCF₃ is predicted to be approximately 14,000 [1]. This is lower than the GWP₁₀₀ of SF₆, which is established at approximately 23,500 [2]. An earlier empirical structure–reactivity relationship had suggested a GWP of only 2.8 for CF₃SCF₃, but the ab initio study demonstrated that such empirical models, trained on alkanes, alkenes, and non-fluorinated thioethers, are inapplicable to perfluorinated compounds [1].

Global warming potential Greenhouse gas inventory Dielectric gas environmental impact

Boiling Point Differentiation: CF₃SCF₃ (−20.0 °C) vs. CHF₂SCF₃ (+1.0 °C) — Refrigerant Blend Applicability

Within the same patent family claiming sulfur-containing refrigerant compositions, bis(trifluoromethyl) sulfide (116S, CF₃SCF₃) has a reported boiling point of −20.0 °C, while its closest partially fluorinated analog difluoromethyl(trifluoromethyl)sulfide (125S, CHF₂SCF₃) boils at +1.0 °C [1]. This 21 °C boiling-point depression is a direct consequence of full perfluorination, eliminating dipole–dipole interactions that are present in CHF₂SCF₃. The lower boiling point places CF₃SCF₃ in a different operating envelope for compression refrigeration cycles, enabling azeotropic and azeotrope-like blends with HFC-32, HFC-134a, HFC-152a, and dimethyl ether, as demonstrated through vapor–liquid equilibrium measurements at 25 °C in the same patent [1].

Refrigerant Azeotropic composition Vapor–liquid equilibrium Low-GWP fluids

Low-Energy Electron Attachment: CF₃SCF₃ vs. CF₃OCF₃ — Fluorosulfide Advantage for Dielectric Gas Performance

In a comparative electron attachment study using time-of-flight mass spectrometry (TOFMS) and electron swarm techniques, the fluorosulfide CF₃SCF₃ was found to produce the dominant fragment anion CF₃S⁻ at a peak incident electron energy of 0.6 eV, whereas the analogous fluoroether CF₃OCF₃ yielded F⁻ at a much higher peak energy of 5.3 eV [1]. The study further established that fluorosulfides as a class attach lower-energy electrons than fluoroethers, and that the total electron attachment rate constant increases with the number of fluorine atoms in the molecule [1]. This low-energy electron capture capability is directly relevant to the dielectric performance of CF₃SCF₃, as efficient attachment of thermalized electrons in a discharge suppresses avalanche multiplication and enhances breakdown voltage.

Electron attachment Dielectric breakdown Electronegative gas Plasma physics

Best Research and Industrial Application Scenarios for Bis(trifluoromethyl) Sulfide Based on Quantitative Differentiation Evidence


High-Voltage Gas-Insulated Equipment: SF₆ Replacement with 1.35× Dielectric Strength Margin

For gas-insulated switchgear (GIS) and gas-insulated transmission lines (GIL) operating at voltages above 100 kV, bis(trifluoromethyl) sulfide offers a uniform-field breakdown strength 1.35× that of SF₆ [1]. This additional margin enables retrofitting of existing equipment with lower gas pressures while maintaining the rated insulation level, or uprating existing designs without dimensional changes. Patent disclosures from Allied Chemical confirm that CF₃SCF₃ can be used either as a pure dielectric gas or in blends with SF₆ to enhance the insulation strength of the mixture [2]. Procurement specifications should reference the breakdown strength ratio and require verification under uniform-field conditions per IEC 60243 or equivalent.

Low-GWP Refrigerant Blend Formulation: Exploiting the −20.0 °C Boiling Point for Azeotrope Design

The boiling point of CF₃SCF₃ (−20.0 °C) allows the formulation of azeotropic or azeotrope-like refrigerant blends with HFC-32 (bp −51.7 °C), HFC-134a (−26.5 °C), HFC-152a (−24.7 °C), and dimethyl ether (−24.8 °C), as disclosed in DuPont patent US 5,433,880 [1]. The 21 °C boiling-point gap relative to CHF₂SCF₃ means that CF₃SCF₃ uniquely enables low-boiling blends for applications requiring evaporation temperatures below 0 °C without resorting to fully halogenated CFC/HCFC partners. Formulators should use the patent's vapor–liquid equilibrium curves (Figs. 1–11) as initial design data and validate blend GWP experimentally, given the 14,000 GWP₁₀₀ predicted for the pure compound [3].

Atmospheric Chemistry Model Compound: Calibrating Fluorine Substitution Effects on Thioether Reactivity

The four-order-of-magnitude reduction in OH radical reactivity between CH₃SCH₃ and CF₃SCF₃, validated by CCSD(T)/CBS-level ab initio calculations, makes this compound an ideal model system for probing the effect of perfluorination on sulfur-centered atmospheric chemistry [2]. The contrast between the stable S···O van der Waals complex formed by CH₃SCH₃ (9.1 kcal/mol) and the shallow wells in CF₃SCF₃ (0.7 kcal/mol) provides a clean test case for computational methods aimed at predicting the environmental fate of fluorinated thioethers. Procurement for academic or government atmospheric research programs should specify purity ≥98% and provide the experimentally determined ionization energy (11.28 eV) for calibration [4].

Electronegative Gas Screening for Plasma and Discharge Devices: 0.6 eV Electron Attachment Advantage

In diffuse-discharge switching and plasma closing applications, the ability of CF₃SCF₃ to capture low-energy electrons at 0.6 eV via CF₃S⁻ formation — compared to 5.3 eV for the analogous fluoroether CF₃OCF₃ — offers a faster electron thermalization and attachment cascade [5]. This property is advantageous for fast recovery dielectric switches and pulsed-power systems where the electron energy distribution must be rapidly quenched. Screening protocols should include comparative swarm-measured attachment rate constants as a procurement filter for fluorosulfide vs. fluoroether candidates.

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